molecular formula C8H8ClNOS B3051658 N-(3-chlorophenyl)-2-sulfanylacetamide CAS No. 35331-31-8

N-(3-chlorophenyl)-2-sulfanylacetamide

Cat. No.: B3051658
CAS No.: 35331-31-8
M. Wt: 201.67 g/mol
InChI Key: DJWPXOOPPHUNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Sulfanylacetamide Scaffolds in Chemical Biology Research

The sulfanylacetamide scaffold, characterized by a thiol (-SH) group attached to an acetamide (B32628) linker, is a key pharmacophore in medicinal chemistry. The thiol group is a potent nucleophile and can engage in a variety of interactions with biological macromolecules, most notably metalloenzymes. acs.org The reactivity and coordination properties of the thiol are central to the biological effects observed in this class of compounds. acs.org

Research into N-aryl mercaptoacetamides, a class to which N-(3-chlorophenyl)-2-sulfanylacetamide belongs, has revealed their potential as inhibitors of bacterial enzymes that play crucial roles in virulence and antibiotic resistance. nih.gov Specifically, these compounds have been investigated as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, and virulence factors like Pseudomonas aeruginosa elastase (LasB). nih.govnih.gov The ability to target both resistance and virulence makes this scaffold a promising starting point for the development of novel antibacterial agents. nih.gov

Overview of this compound and Related Analogues in Scientific Inquiry

While direct scientific inquiry into this compound is limited, studies on its close analogues provide valuable insights. The synthesis of N-aryl mercaptoacetamides typically involves a two-step process: the acylation of an aniline (B41778) with chloroacetyl chloride, followed by the displacement of the chloride with a sulfur nucleophile. nih.gov

The 3-chlorophenyl substituent is a common feature in bioactive molecules. The presence and position of the chlorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn can affect its biological activity and metabolic stability.

Current Research Landscape and Emerging Trends

The current research landscape for compounds related to this compound is focused on combating antimicrobial resistance. The strategy of disarming pathogens by inhibiting virulence factors, rather than killing them outright, is gaining traction as a means to reduce the selective pressure that drives resistance. researchgate.netchemrxiv.org N-aryl mercaptoacetamides are at the forefront of this trend, with ongoing efforts to optimize their potency and selectivity. nih.gov

Furthermore, the development of dual-target inhibitors, such as those that inhibit both virulence factors and resistance enzymes, represents an emerging trend in antibacterial drug discovery. nih.gov The sulfanylacetamide scaffold is well-suited for this approach, and future research is likely to explore the potential of derivatives of this compound in this context.

Detailed Research Findings on Related N-Aryl Mercaptoacetamides

Given the scarcity of data on this compound, the following table summarizes research findings for structurally related N-aryl mercaptoacetamides, highlighting their activity against key bacterial targets.

Compound ClassTarget EnzymeObserved ActivityReference
N-Aryl MercaptoacetamidesMetallo-β-lactamases (e.g., NDM-1, VIM-1)Inhibition in the low micromolar to submicromolar range; restoration of antibiotic activity in resistant bacteria. nih.gov
N-Aryl MercaptoacetamidesPseudomonas aeruginosa LasB (a virulence factor)Potent inhibition, leading to reduced pathogenicity in cellular and in vivo models. nih.gov
α-Substituted MercaptoacetamidesClostridium histolyticum collagenase (ColH)Dual inhibition of LasB and ColH, indicating potential for broad-spectrum anti-virulence activity. researchgate.netchemrxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chlorophenyl)-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNOS/c9-6-2-1-3-7(4-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWPXOOPPHUNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354772
Record name N-(3-chlorophenyl)-2-sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35331-31-8
Record name N-(3-Chlorophenyl)-2-mercaptoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35331-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-chlorophenyl)-2-sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 3 Chlorophenyl 2 Sulfanylacetamide Analogues

Established Synthetic Routes to Sulfanylacetamide Derivatives

The construction of the sulfanylacetamide scaffold is typically achieved through well-established synthetic organic reactions. The primary strategy involves the sequential formation of the amide and thioether bonds, which can be assembled in a planned, multi-step process.

The synthesis of sulfanylacetamide derivatives is a classic example of multi-step synthesis, where each reaction creates a product that becomes the starting material for the subsequent step until the final target molecule is achieved. libretexts.org A common and logical approach begins with the formation of an N-aryl-2-chloroacetamide intermediate.

This two-step sequence is highly efficient:

Amide Formation: The synthesis typically starts with the chloroacetylation of a substituted aniline (B41778), in this case, 3-chloroaniline (B41212). This reaction forms the stable amide bond and introduces a reactive alkyl halide handle.

Thioether Formation: The resulting N-(3-chlorophenyl)-2-chloroacetamide is then subjected to a nucleophilic substitution reaction with a sulfur-based nucleophile to install the sulfanyl (B85325) group, which can then be further modified.

This methodical approach allows for the controlled construction of the core structure and provides a key intermediate that can be used to generate a library of analogues by varying the sulfur nucleophile in the second step. researchgate.net

The success of the synthetic route hinges on two pivotal transformations: the creation of the amide linkage and the formation of the thioether bond.

Amide Bond Formation: The most direct method for synthesizing the N-(3-chlorophenyl)-2-chloroacetamide precursor is the reaction of 3-chloroaniline with chloroacetyl chloride. researchgate.net This reaction is typically carried out in an inert solvent, often in the presence of a mild base (like triethylamine (B128534) or sodium bicarbonate) to neutralize the hydrochloric acid byproduct. researchgate.net The high reactivity of the acyl chloride ensures that the reaction proceeds efficiently, often at room temperature.

Thioether and Thioester Bond Formation: With the chloroacetamide intermediate in hand, the carbon-sulfur bond can be formed. The chemical reactivity of N-aryl 2-chloroacetamides is primarily due to the ease with which the chlorine atom can be replaced by various nucleophiles, including sulfur nucleophiles. researchgate.net

Direct Thiolation: Reaction with a thiol (R-SH) under basic conditions leads to the formation of a thioether via an SN2 mechanism. google.com

Thioester Synthesis: Alternatively, N-acylbenzotriazoles, which can be derived from the corresponding carboxylic acids, serve as mild S-acylating agents when reacted with thiols to form thioesters. organic-chemistry.org Modern biocatalytic methods also utilize acyl-S-CoA synthetases to generate thioesters from carboxylic acids, which can then be used in subsequent transformations. chemrxiv.org

A summary of these key reactions is presented below.

Reaction TypeReactantsReagents/ConditionsProduct
Amide Formation 3-chloroaniline, Chloroacetyl chlorideInert solvent (e.g., DCM), Base (e.g., Et3N)N-(3-chlorophenyl)-2-chloroacetamide
Thioether Formation N-(3-chlorophenyl)-2-chloroacetamide, Thiol (R-SH)Base (e.g., NaH, K2CO3)N-(3-chlorophenyl)-2-(alkylsulfanyl)acetamide
Thioester Formation Carboxylic Acid, ThiolCoupling agents (e.g., EDC, N-acylbenzotriazoles)Thioester

This is an interactive data table. You can sort and filter the data as needed.

The N-(3-chlorophenyl)-2-sulfanylacetamide core and its precursors, particularly N-(3-chlorophenyl)-2-chloroacetamide, are valuable building blocks for assembling more complex heterocyclic scaffolds. The reactive chloro and sulfanyl groups provide handles for intramolecular and intermolecular reactions.

For instance, N-aryl 2-chloroacetamides can be used as precursors for various heterocycles. They can react with compounds containing multiple nucleophilic sites, leading to cyclization. One example involves using chloroacetamide derivatives to alkylate a piperazine (B1678402) ring, which is a common scaffold in medicinal chemistry. researchgate.netmdpi.com In other cases, the chalcones derived from N-(4-acetylphenyl)-2-chloroacetamide can undergo heterocyclization with urea (B33335) to form pyrimidine (B1678525) rings. researchgate.net

Furthermore, the sulfanyl group itself can participate in cyclization reactions. For example, N-sulfonyliminium ions can trigger intramolecular cyclizations to form nitrogen-containing heterocycles like piperidines. usm.edu These reactions highlight the utility of the sulfanylacetamide scaffold not just as a final product, but as a key intermediate in the synthesis of diverse molecular architectures. evitachem.comnih.gov

Investigation of Reaction Mechanisms in this compound Synthesis

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The synthesis of this compound involves two primary mechanistic steps.

The initial amide bond formation between 3-chloroaniline and chloroacetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is typically added to quench the HCl generated during the reaction.

The subsequent thioether formation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction . google.com In this step, a thiolate anion (generated by deprotonating a thiol with a base) acts as the nucleophile. It attacks the carbon atom bearing the chlorine in the N-(3-chlorophenyl)-2-chloroacetamide intermediate. The reaction proceeds in a single, concerted step where the nucleophile attacks from the side opposite to the leaving group (the chloride ion), leading to an inversion of stereochemistry if the carbon were chiral. The choice of a polar aprotic solvent can facilitate this reaction by solvating the cation of the base without hindering the nucleophilicity of the thiolate.

Strategies for Chemical Derivatization of the this compound Core

The this compound core offers several positions for chemical modification to create a library of analogues. These modifications are essential for structure-activity relationship (SAR) studies in various chemical and biological contexts.

The 3-chlorophenyl ring is a key area for structural modification. Altering the substituents on this ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile. These changes can be used to fine-tune the interactions of the molecule with its biological target or to modify its physicochemical properties. nih.gov

Strategies for modification involve starting with different aniline precursors or performing electrophilic aromatic substitution on the N-(3-chlorophenyl)acetamide core, although the latter can be complicated by the directing effects of the existing substituents. A more common approach is to synthesize a range of analogues by starting with variously substituted anilines. mdpi.com

The table below outlines potential modifications and their expected electronic effects on the phenyl ring.

Substituent PositionExample SubstituentSubstituent NameElectronic Effect
2, 4, 5, or 6-OCH3MethoxyElectron-Donating
2, 4, 5, or 6-CH3MethylElectron-Donating (weak)
2, 4, 5, or 6-FFluoroElectron-Withdrawing
2, 4, 5, or 6-CF3TrifluoromethylElectron-Withdrawing (strong)
2, 4, 5, or 6-NO2NitroElectron-Withdrawing (strong)
2, 4, 5, or 6-CNCyanoElectron-Withdrawing

This interactive data table allows for sorting by substituent, name, or electronic effect.

By systematically replacing the chloro group or adding other functional groups at different positions, researchers can probe the specific requirements for a desired activity or property. researchgate.net

Derivatization at the Sulfanylacetamido Moiety

The sulfanylacetamido moiety of this compound offers a reactive handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of analogues. The presence of the thiol group enables reactions such as alkylation, acylation, and cyclization to form heterocyclic systems. These modifications can significantly alter the physicochemical properties and biological activities of the parent compound.

One of the most common derivatizations of the sulfanyl group is S-alkylation, which involves the reaction of the thiol with an alkyl halide in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the alkyl halide. A variety of alkylating agents can be employed, leading to the formation of thioether derivatives. For instance, the reaction with α-halo ketones or esters can introduce functionalized side chains, which can serve as precursors for further modifications or as key pharmacophores. The general scheme for S-alkylation is depicted below:

Scheme 1: General S-Alkylation of this compound

(Where R is an alkyl or substituted alkyl group, and X is a halogen)

The choice of base and solvent is crucial for the efficiency of the S-alkylation reaction. Common bases include potassium carbonate, sodium hydride, and organic amines, while solvents such as acetone, acetonitrile, and dimethylformamide are frequently used.

Furthermore, the sulfanylacetamido moiety can be utilized in the synthesis of various heterocyclic compounds. For example, condensation reactions with appropriate bifunctional reagents can lead to the formation of thiazole (B1198619), thiadiazole, or other sulfur-containing heterocycles. These heterocyclic systems are prevalent in many biologically active molecules and can impart a range of pharmacological properties. The reaction of α-mercaptoacetamides with α-haloketones, for instance, is a well-established method for the synthesis of thiazole derivatives. nih.gov

The following table summarizes some potential derivatization reactions at the sulfanylacetamido moiety based on known reactivities of similar compounds:

Reaction TypeReagentProduct ClassPotential Significance
S-AlkylationAlkyl halides (e.g., CH₃I, C₂H₅Br)ThioethersModification of lipophilicity and steric bulk
S-AcylationAcyl chlorides (e.g., CH₃COCl)ThioestersIntroduction of carbonyl functionality
Michael Additionα,β-Unsaturated carbonylsThioether adductsCarbon-sulfur bond formation with functionalized chains
Cyclocondensationα-HaloketonesThiazolesFormation of biologically active heterocyclic rings. nih.gov
Reaction with isothiocyanatesPhenyl isothiocyanateDithiocarbamatesPrecursors for various heterocyclic syntheses

Targeted Functionalization for Analytical Applications

The targeted functionalization of this compound is a key strategy for developing sensitive and selective analytical methods for its detection and quantification. Derivatization of the thiol group can be employed to enhance the compound's properties for various analytical techniques, such as chromatography and mass spectrometry. nih.gov

For gas chromatography-mass spectrometry (GC-MS) analysis, the volatility of the analyte is a critical factor. The thiol group can be derivatized to form more volatile and thermally stable derivatives, improving chromatographic peak shape and detection sensitivity. jfda-online.com Common derivatization reagents for thiols in GC-MS include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA), which replace the active hydrogen of the thiol with a trimethylsilyl (B98337) (TMS) group. researchgate.net Acylation with fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA), is another effective method that introduces electron-capturing groups, enhancing sensitivity in electron capture detection (ECD). nih.gov

In high-performance liquid chromatography (HPLC), derivatization is often used to introduce a chromophore or fluorophore into the molecule, enabling sensitive UV-Vis or fluorescence detection. Reagents containing a maleimide (B117702) group, for example, are known to react selectively with thiols to form stable thioether adducts that can be readily detected. nih.gov Propiolate esters have also been utilized as derivatizing agents for thiols, forming UV-absorbing thioacrylate derivatives suitable for HPLC analysis. semanticscholar.org

The following table outlines potential derivatization strategies for the analytical application of this compound:

Analytical TechniqueDerivatization ReagentDerivative FormedAdvantage
GC-MSBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)S-TMS etherIncreased volatility and thermal stability. researchgate.net
GC-MS (ECD)PFPA (Pentafluoropropionic anhydride)S-Pentafluoropropionyl thioesterEnhanced sensitivity with electron capture detection. nih.gov
HPLC-UVN-Ethylmaleimide (NEM)Thioether adductIntroduction of a UV-absorbing chromophore. nih.gov
HPLC-FluorescenceMonobromobimane (mBBr)Fluorescent thioetherHigh sensitivity and selectivity
LC-MS/MSIodoacetamideS-Carboxamidomethyl derivativeStable derivative for robust quantification

The selection of the appropriate derivatization reagent and method depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. Method validation, including assessment of reaction efficiency, derivative stability, and potential interferences, is crucial for developing a reliable analytical procedure.

Elucidation of Biological Activities and Mechanistic Pathways of N 3 Chlorophenyl 2 Sulfanylacetamide and Its Analogues

Identification and Characterization of Molecular Targets

The biological effects of N-(3-chlorophenyl)-2-sulfanylacetamide and its analogues are predicated on their interactions with specific molecular targets within the body. Research has focused on their ability to inhibit key enzymes, modulate the function of transport proteins, interact with cellular receptors, and inhibit viral enzymes.

Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase)

A significant area of investigation for N-phenylacetamide analogues has been their potential to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the regulation of neurotransmission, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.govnih.gov While specific data for this compound is not extensively documented, studies on analogous structures provide valuable insights.

Substituted acetamide (B32628) derivatives have been designed and evaluated for their ability to inhibit BChE, an enzyme that has emerged as an effective therapeutic target for Alzheimer's disease. nih.gov Certain N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives have shown notable activity against BChE. nih.gov For instance, some of these compounds displayed a non-competitive mode of inhibition and were found to be active against BChE with IC50 values in the micromolar range. nih.gov Molecular docking studies of these analogues have suggested interactions with key amino acid residues within the active site of BChE, such as Trp82 and His438. nih.gov

Similarly, various N-phenylacetamide derivatives have been investigated as AChE inhibitors. nih.gov Some omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives have demonstrated selective inhibitory activity against AChE, with some being more potent than the reference drug physostigmine (B191203) when tested on rat cerebral cortex AChE. nih.gov

The lipoxygenase (LOX) enzymes are involved in inflammatory pathways, and their inhibition is a target for anti-inflammatory drug development. nih.gov Phenyl-substituted amides have been synthesized and shown to be potent inhibitors of soybean lipoxygenase, alongside exhibiting antioxidant and anti-inflammatory activities. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Acetamide Analogues


Compound TypeTarget EnzymeReported Activity (IC50)Reference
N,2-diphenyl-2-(phenylsulfonamido)acetamide derivativesButyrylcholinesterase (BChE)7.331 ± 0.946 µM and 10.964 ± 0.936 μM for most active compounds
omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivativesAcetylcholinesterase (AChE)More active than physostigmine (rat cortex AChE)
Substituted acetamide derivativesButyrylcholinesterase (BChE)3.94 µM for the most potent compound nih.gov
```#### 3.1.2. Modulation of ATP-Binding Cassette (ABC) Transporters (e.g., ABCG2)

ATP-binding cassette (ABC) transporters are a family of membrane proteins that play a crucial role in cellular detoxification by effluxing a wide range of substrates, including therapeutic drugs. nih.govresearchgate.netThe overexpression of certain ABC transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP), is a significant mechanism behind the development of multidrug resistance (MDR) in cancer cells, which limits the efficacy of chemotherapy. nih.gov The interaction of this compound and its analogues with ABC transporters is an area of interest for overcoming MDR. While direct studies on the subject compound are limited, research on structurally related molecules provides some indications. For instance, primaquine (B1584692) derivatives have been shown to selectively inhibit the ABCG2 transporter, thereby reversing the multidrug resistance of tumor cells. mdpi.comSimilarly, Ko143 and its derivatives are known potent and specific inhibitors of ABCG2. nih.govThe ability of compounds to modulate ABC transporter activity is often assessed through assays that measure the efflux of fluorescent substrates or the transporter's ATPase activity. researchgate.netnih.govThe development of compounds that can inhibit ABCG2 is a promising strategy to enhance the efficacy of existing anticancer drugs. mdpi.com

Interactions with Receptors and Other Protein Targets

The diverse pharmacological effects of N-phenylacetamide and its analogues may also be attributed to their interactions with various cellular receptors and other protein targets. The N-substituted acetamide scaffold has been identified in ligands for G protein-coupled receptors, such as the P2Y14 receptor, where certain derivatives act as potent antagonists.

Furthermore, N-phenylacetamide derivatives have been explored as ligands for opioid receptors. acs.orgSpecifically, isothiocyanate-substituted derivatives of N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide have been synthesized and characterized as κ-selective opioid receptor ligands. acs.orgAdditionally, research into N-methyl-d-aspartate (NMDA) receptor antagonists has led to the development of radiolabeled ligands for potential brain imaging, highlighting the versatility of related chemical structures in targeting central nervous system receptors. nih.govThe exploration of these interactions opens avenues for the development of novel therapeutics for a range of disorders.

Inhibition of Viral Proteases (e.g., Dengue Virus Protease)

The emergence of viral diseases has spurred the search for novel antiviral agents. Viral proteases are essential enzymes for viral replication, making them attractive targets for drug development. rjpbr.comThe Dengue virus (DENV), a member of the Flaviviridae family, relies on its NS2B-NS3 protease for polyprotein processing, a critical step in its life cycle. nih.gov While direct evidence of this compound inhibiting Dengue virus protease is not yet established, related thioacetamide (B46855) and N-methylcytisine thio derivatives have demonstrated antiviral properties. nih.govFor instance, certain N-methylcytisine thio derivatives have been found to inhibit Dengue viruses by targeting the viral envelope protein and the NS2B-NS3 protease. nih.govOne such derivative exhibited potent antiviral activity against DENV-2 with EC50 values in the nanomolar range. nih.govThese findings suggest that the thioacetamide moiety could be a valuable pharmacophore for the design of novel Dengue virus protease inhibitors.

Cellular Mechanistic Investigations

To understand the broader biological impact of this compound and its analogues, researchers have conducted cellular-level investigations. These studies aim to assess the effects of these compounds on cell viability, proliferation, and other fundamental cellular processes.

Assessment of Antiproliferative and Cytostatic Effects in Cell Lines

A significant body of research has focused on the antiproliferative and cytotoxic effects of N-phenylacetamide and sulfonamide derivatives against various cancer cell lines. These studies are crucial in identifying potential anticancer agents and understanding their mechanisms of action at the cellular level.

Derivatives of N-phenylacetamide have been synthesized and evaluated for their in vitro antiproliferative activities against a panel of human cancer cell lines, including nasopharyngeal, lung, liver, renal, and gastric cancers. nih.govFor example, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was found to be highly active against the NPC-TW01 nasopharyngeal carcinoma cell line with an IC50 value of 0.6 μM. nih.govStudies on the cell cycle distribution revealed that this compound inhibited cell proliferation by causing an accumulation of cells in the S phase. nih.gov Similarly, various sulfonamide derivatives have demonstrated cytotoxic effects on cancer cells. nih.govFor instance, some tested sulfonamides showed significant cytotoxicity against the MDA-MB-468 breast cancer cell line, with IC50 values of less than 30 μM. nih.govPhenylacetamide derivatives have also been reported to induce apoptosis in cancer cells, with some compounds showing IC50 values in the sub-micromolar range against cell lines like MDA-MB-468 and PC-12. tbzmed.ac.irTable 2: Antiproliferative Activity of Selected N-Phenylacetamide and Sulfonamide Analogues

Table of Compounds

Compound Name
This compound
Acetylcholinesterase
Butyrylcholinesterase
Lipoxygenase
ATP-Binding Cassette (ABC) Transporters
ABCG2
N,2-diphenyl-2-(phenylsulfonamido)acetamide
omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl
Physostigmine
Primaquine
Ko143
P2Y14 receptor
N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide
N-methyl-d-aspartate (NMDA) receptor
Dengue Virus Protease
N-methylcytisine
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide

Cellular Mechanistic Investigations

Induction of Programmed Cell Death Pathways (Apoptosis)

Research into this compound and its analogues has revealed their potential to induce programmed cell death, or apoptosis, in various cancer cell lines. Phenylacetamide derivatives, in particular, have demonstrated significant efficacy in triggering apoptosis through the modulation of key regulatory proteins. tbzmed.ac.ir Studies have shown that these compounds can activate both the intrinsic and extrinsic apoptotic pathways. tbzmed.ac.ir

The mechanism of action often involves the upregulation of pro-apoptotic proteins such as Bax and Fas Ligand (FasL), alongside an increase in the activity of executioner caspases, like caspase-3. tbzmed.ac.ir Caspase-3 is a critical enzyme in the final stages of apoptosis, responsible for the cleavage of cellular proteins that leads to the characteristic morphological changes of apoptotic cell death. tbzmed.ac.ir The activation of caspases confirms that these derivatives effectively induce the apoptotic cascade in cancer cells. tbzmed.ac.ir

Further investigations into related acetamide derivatives have explored their effects on mitochondrial membrane potential (MMP) and the generation of reactive oxygen species (ROS). ijcce.ac.ir A reduction in MMP is a hallmark of the intrinsic apoptotic pathway, leading to the release of cytochrome c and subsequent caspase activation. Some N-arylthiazole-based acetamides have been shown to cause both a decrease in MMP and an increase in ROS production, suggesting that oxidative stress plays a role in their apoptotic mechanism. ijcce.ac.ir The induction of apoptosis by these compounds appears to be a crucial component of their anti-proliferative effects against various cancer cell lines. tbzmed.ac.irijcce.ac.ir

Table 1: Apoptotic Activity of Phenylacetamide Analogues in Cancer Cell Lines

Compound Class Cell Line(s) Key Apoptotic Events Observed Source(s)
Phenylacetamide Derivatives MCF-7, MDA-MB-468, PC-12 Upregulation of Bax and FasL RNA expression, increased Caspase-3 activity. tbzmed.ac.ir
Thiazole-based Phenylacetamides Hela, U87 Caspase-3 activation, reduction of mitochondrial membrane potential (MMP), generation of reactive oxygen species (ROS). ijcce.ac.ir
N-(2-hydroxyphenyl)-2-propylpentanamide MCF-7, SKBR3, MDA-MB-231 Induction of apoptosis. mdpi.com

Interference with Intracellular Signaling Cascades

Analogues of this compound have been found to interfere with specific intracellular signaling cascades, leading to distinct biological effects. One prominent example is the inhibition of pathways related to melanogenesis. rsc.org Studies on 2-mercapto-N-arylacetamide analogues demonstrated that these compounds can directly inhibit the activity of tyrosinase, the key enzyme in melanin (B1238610) synthesis. rsc.orgrsc.org

Beyond direct enzyme inhibition, these analogues also affect the expression of proteins that regulate melanin production. Western blot analyses have revealed that certain analogues can decrease the expression of microphthalmia-associated transcription factor (MITF). rsc.org MITF is a master regulator of melanocyte development and melanin synthesis, and its downregulation leads to a subsequent reduction in tyrosinase expression. rsc.org This dual-action mechanism—both inhibiting the enzyme and reducing its expression—highlights a significant interference with the signaling cascade that governs pigmentation. rsc.org

In the context of inflammatory responses, related compounds have shown the ability to modulate the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov For instance, sulfasalazine (B1682708) has been observed to inhibit NF-κB activation and subsequent κB-dependent gene transcription in T-lymphocytes. nih.gov The NF-κB pathway is a critical signaling cascade that controls the expression of genes involved in inflammation, immune response, and cell survival. Its inhibition by structurally related molecules suggests a potential mechanism for anti-inflammatory activity and a clear instance of interference with a crucial intracellular signaling pathway. nih.gov

Mechanistic Basis of Antimicrobial Activity

The antimicrobial properties of this compound and its analogues are rooted in their ability to inhibit crucial bacterial enzymes and virulence factors. N-aryl mercaptoacetamides have emerged as multi-target inhibitors capable of combating antibiotic resistance and bacterial virulence simultaneously. nih.gov

A key mechanism is the inhibition of metallo-β-lactamases (MBLs), such as IMP-7, NDM-1, and VIM-1. nih.gov These enzymes are produced by resistant bacteria and can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. nih.gov By inhibiting MBLs, N-aryl mercaptoacetamides can restore the efficacy of antibiotics like imipenem (B608078) against resistant bacterial strains. nih.gov

In addition to tackling resistance, these compounds also target bacterial virulence. A notable target is the LasB elastase, a zinc-containing protease produced by Pseudomonas aeruginosa. nih.gov LasB is a major virulence factor that facilitates tissue invasion, biofilm formation, and evasion of the host immune system. nih.gov The inhibition of LasB by N-aryl mercaptoacetamides represents a promising anti-virulence strategy, aiming to disarm the pathogen rather than killing it directly, which may reduce the selective pressure for resistance development. nih.gov

Another important antimicrobial mechanism involves the inhibition of bacterial urease, particularly from Helicobacter pylori. researchgate.net Urease is essential for the survival of H. pylori in the acidic environment of the stomach and is a key factor in the pathogenesis of gastritis and peptic ulcers. researchgate.net Cysteine-N-arylacetamide derivatives have been identified as potent, competitive inhibitors of urease, with some analogues showing significantly greater potency than standard inhibitors like thiourea. researchgate.net

Table 2: Inhibition of Microbial Enzymes by N-Arylacetamide Analogues

Compound Class Target Enzyme/Factor Target Organism(s) Mechanism/Activity Source(s)
N-Aryl Mercaptoacetamides Metallo-β-lactamases (IMP-7, NDM-1, VIM-1) Klebsiella pneumoniae (NDM-1 expressing) Restores activity of imipenem. nih.gov
N-Aryl Mercaptoacetamides LasB Elastase (Virulence Factor) Pseudomonas aeruginosa Inhibition of virulence. nih.gov
Cysteine-N-arylacetamides Urease Helicobacter pylori Competitive enzyme inhibition. researchgate.net

Preclinical Mechanistic Studies of Efficacy in Disease Models

Preclinical studies utilizing various disease models have provided evidence for the efficacy of this compound analogues. These investigations have demonstrated the potential therapeutic applications of this class of compounds in diverse areas, including dermatology, infectious disease, and parasitology.

In a model for hyperpigmentation, the in vivo efficacy of 2-mercapto-N-arylacetamide analogues was assessed using zebrafish embryos. rsc.org This model is widely used for studying pigmentation due to the external development and transparency of the embryos. The analogues demonstrated a more potent depigmentation effect than the commonly used agent, kojic acid, even at significantly lower concentrations, validating their anti-melanogenic potential in a living organism. rsc.org

The anti-infective efficacy of these compounds has also been evaluated. In a Galleria mellonella larvae infection model, an N-aryl mercaptoacetamide derivative showed in vivo efficacy against P. aeruginosa. nih.gov The G. mellonella model is increasingly used as a preliminary in vivo screen for antimicrobial compounds due to its cost-effectiveness and the similarity of its immune response to that of vertebrates. The positive results in this model underscore the potential of these compounds for treating bacterial infections. nih.gov

Furthermore, the activity of a related chloroacetamide derivative was evaluated against the promastigote form of Leishmania mexicana in an in vitro model. nih.gov The compound exhibited significant anti-leishmanial activity, inducing apoptosis in the parasites and preventing their recovery after exposure. nih.gov This study provides a preclinical basis for developing new treatments for leishmaniasis, a parasitic disease for which current therapies are limited. nih.gov

Structure Activity Relationship Sar Studies of N 3 Chlorophenyl 2 Sulfanylacetamide Derivatives

Identification of Essential Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its interaction with a specific biological target. For N-(3-chlorophenyl)-2-sulfanylacetamide and its derivatives, the key pharmacophoric features can be dissected into several core components:

The N-Aryl Group (3-chlorophenyl): The substituted phenyl ring is a critical component. The nature and position of the substituent—in this case, a chlorine atom at the meta-position—significantly influence the molecule's electronic properties, lipophilicity, and steric profile. This moiety is often involved in hydrophobic or van der Waals interactions within the target's binding pocket. The chlorine atom, being an electron-withdrawing group, can modulate the pKa of the amide nitrogen and influence binding affinity.

The Acetamide (B32628) Linkage (-NH-C=O-CH2-): The acetamide group serves as a central scaffold. The amide bond (-NH-C=O-) is a key structural feature, capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). masterorganicchemistry.com This dual capacity allows for robust interactions with amino acid residues in a protein target. The planarity of the amide bond also imposes conformational constraints on the molecule.

The Sulfanyl (B85325) Group (-SH): The terminal sulfanyl (thiol) group is a significant feature. It can act as a hydrogen bond donor and is known to coordinate with metal ions, such as the zinc ion often found in the active sites of metalloenzymes. nih.gov Its size, polarity, and ability to form disulfide bonds under certain conditions are crucial determinants of biological activity.

A schematic representation of the pharmacophore for sulfonamide-containing compounds, which share features with the sulfanylacetamide scaffold, often highlights the importance of the aromatic ring, the linker, and the acidic group (like the sulfonamide or, in this case, the thiol) for target binding. researchgate.net The combination of these groups creates a specific spatial and electronic profile that allows the molecule to be recognized by its biological target. researchgate.net

Quantitative and Qualitative Analysis of Substituent Effects on Biological Potency and Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. fiveable.melibretexts.org For derivatives of this compound, QSAR analysis helps to predict the potency of new analogues and to understand the physicochemical properties driving their activity.

Qualitative analysis often reveals that the electronic nature of substituents on the phenyl ring is a determining factor.

Electronic Effects: The introduction of electron-withdrawing groups (like chlorine or a nitro group) or electron-donating groups (like methyl or methoxy) on the phenyl ring can alter the electron density of the entire molecule. This influences the strength of hydrogen bonds and other electrostatic interactions with the target. For example, in related sulfonamide series, the addition of electron-withdrawing substituents has been shown to increase antibacterial activity. researchgate.net

Hydrophobic Effects: The hydrophobicity of the molecule, often quantified by the partition coefficient (log P), plays a role in its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. nih.gov In some series of related N-phenylacetamide derivatives, increasing the hydrophobicity of substituents leads to enhanced activity up to a certain point, after which potency may decrease due to poor solubility or steric hindrance.

Steric Effects: The size and shape of substituents can dictate how well the molecule fits into its binding site. Bulky substituents on the phenyl ring or modifications to the acetamide backbone can either enhance binding through favorable interactions or cause steric clashes that reduce affinity.

The following table, based on findings from related N-phenylacetamide derivatives, illustrates the impact of different substituents on antibacterial activity.

Compound IDSubstituent on Phenyl RingBiological TargetActivity (EC50 in µM)Reference
A14-fluoroXanthomonas oryzae pv. oryzae (Xoo)156.7 nih.gov
A44-chloroXanthomonas oryzae pv. oryzae (Xoo)179.2 nih.gov
A64-bromoXanthomonas oryzae pv. oryzae (Xoo)144.7 nih.gov
Bismerthiazol (B1226852) (Control)-Xanthomonas oryzae pv. oryzae (Xoo)230.5 nih.gov
Thiodiazole copper (Control)-Xanthomonas oryzae pv. oryzae (Xoo)545.2 nih.gov

This data demonstrates that halogen substituents on the phenyl ring of an N-phenylacetamide scaffold can lead to potent antibacterial activity, superior to commercial controls like bismerthiazol and thiodiazole copper. nih.gov

Conformational Dynamics and Their Influence on Ligand-Target Interactions

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. nih.gov For this compound, several aspects of its conformational dynamics are important:

Amide Bond Isomerism: The amide bond can exist in cis and trans conformations. The trans conformation is generally more stable, but the energy barrier for rotation is significant, and the local environment of the binding site can stabilize the higher-energy cis conformer. mdpi.com The specific conformation adopted upon binding is crucial for correctly orienting the phenyl ring and the sulfanyl group for optimal interaction.

Torsional Angles: Rotation around the single bonds, particularly the N-C(aryl) bond and the C(carbonyl)-C(alpha) bond, allows the molecule to adopt various shapes. The preferred torsional angles determine the relative orientation of the chlorophenyl ring and the sulfanylacetamide side chain. Studies on related N-aromatic acetamides show that the conformational preferences depend on factors like π-electron densities of the aromatic moieties and intramolecular interactions. fao.orgacs.org

Intramolecular Interactions: Non-covalent interactions within the molecule itself can stabilize certain conformations. For instance, in N-(2-thienyl)acetamides, an intramolecular interaction between the thiophene (B33073) sulfur and the amide carbonyl oxygen was found to stabilize the Z-conformer. acs.org Similar weak interactions could influence the conformational landscape of this compound.

Research on conformationally constrained analogues of other bioactive molecules has shown that locking the molecule into a specific shape can either enhance or diminish activity. nih.gov If the constrained conformation matches the bioactive conformation required for receptor binding, potency is increased. However, if it locks the molecule in a suboptimal orientation, a significant loss of affinity and potency can occur. nih.gov This highlights that a degree of conformational flexibility can be essential for the ligand to adapt to the binding site.

Comparative SAR with Structurally Related Sulfanyl Acetamide Scaffolds

Comparing the SAR of this compound with structurally related scaffolds provides a broader understanding of the key determinants of activity.

Comparison with Thienyl-Acetamide Scaffolds: Replacing the phenyl ring with a bioisosteric heterocycle like thiophene can significantly alter the compound's properties. Thiophene is an electron-rich aromatic ring that can engage in different π-stacking interactions compared to the chlorophenyl ring. Studies on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide show that the thiophene rings contribute to a crystal packing stabilized by various hydrogen bonds. acs.org A comparative SAR study might reveal that the thienyl scaffold offers advantages in terms of metabolic stability or binding affinity for certain targets. nih.gov

The following table compares the inhibitory activity of different acetamide conjugates, highlighting the importance of the scaffold on the acetamide side.

Compound IDAcetamide ScaffoldSulfonamide ScaffoldUrease Inhibition (IC50 in µM)Reference
6Ibuprofen (phenyl-alkyl)Sulfathiazole9.95 ± 0.14 mdpi.com
14Flurbiprofen (fluoro-biphenyl)Sulfathiazole63.42 ± 1.15 mdpi.com

This comparative data underscores that even with an identical sulfur-containing head group (sulfathiazole), changing the structurally related acetamide portion from a phenyl-alkyl to a fluoro-biphenyl scaffold results in a more than six-fold decrease in potency, demonstrating the profound influence of the entire molecular framework on biological activity. mdpi.com

Computational Chemistry and Molecular Modeling of N 3 Chlorophenyl 2 Sulfanylacetamide

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed characterization of a molecule's electronic and structural features, which are pivotal in determining its reactivity and interaction with other molecules.

Electronic Structure Characterization (HOMO/LUMO Orbital Analysis, Electrostatic Potential Mapping)

The electronic structure of a molecule governs its chemical behavior. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO/LUMO Orbital Analysis: The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. For a compound like N-(3-chlorophenyl)-2-sulfanylacetamide, HOMO-LUMO analysis would reveal the regions of the molecule most likely to participate in electron-donating and electron-accepting interactions, which is crucial for understanding potential reaction mechanisms and binding to biological targets. Calculations would determine the energy values of these orbitals and map their distribution across the molecular structure.

Illustrative Data for FMO Analysis The following table is an example of how HOMO-LUMO data would be presented. Specific values for this compound are not available in the cited literature.

ParameterIllustrative Value (eV)Significance
EHOMO-7.11Electron-donating capacity
ELUMO-2.84Electron-accepting capacity
Energy Gap (ΔE)4.27Chemical reactivity and stability
Table 1: Example of Frontier Molecular Orbital Energy Parameters.

Electrostatic Potential Mapping (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are regions prone to positive and negative electrostatic interactions, respectively. MEP maps are color-coded to show different potential values on the electron density surface. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. For this compound, an MEP map would highlight the electronegative oxygen and sulfur atoms as potential sites for hydrogen bonding and other electrostatic interactions.

Density Functional Theory (DFT) for Geometric and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries and spectroscopic properties with high accuracy.

Geometric Property Prediction: DFT calculations can optimize the molecular geometry of this compound to its lowest energy conformation. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. The optimized geometry provides a realistic three-dimensional structure that is essential for further studies, such as molecular docking. Comparing these theoretical parameters with experimental data from techniques like X-ray crystallography, if available, can validate the accuracy of the computational model.

Spectroscopic Property Prediction: DFT is also used to predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the vibrational modes of the molecule, researchers can assign specific spectral bands to the stretching and bending of particular bonds (e.g., C=O, N-H, C-Cl). This theoretical spectrum can be compared with experimental spectroscopic data to confirm the molecular structure and the accuracy of the computational method.

Illustrative Data for Geometric Parameters This table illustrates the type of geometric data obtained from DFT calculations. Specific values for this compound are not available in the cited literature.

ParameterBond/AngleIllustrative Calculated Value
Bond LengthC=O1.23 Å
Bond LengthN-H1.01 Å
Bond AngleC-N-C125°
Dihedral AngleC-C-N-H180°
Table 2: Example of Predicted Geometric Parameters from DFT Calculations.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, helping to elucidate the binding mechanisms of potential drug candidates.

Prediction of Binding Modes and Affinities with Biological Targets

Docking simulations place the ligand, this compound, into the active site of a biological target, such as an enzyme or receptor. The simulation explores various possible conformations and orientations of the ligand within the binding pocket. The primary outputs are the predicted binding mode (the specific 3D pose of the ligand) and a scoring function that estimates the binding affinity. This score, often expressed in terms of binding energy (e.g., in kcal/mol), quantifies the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex and higher affinity. Such studies can identify potential biological targets for this compound and provide a rationale for its observed biological activity, if any.

Illustrative Data for Docking Scores This table exemplifies how binding affinities from docking simulations are typically reported. The targets and values are illustrative and not specific to this compound.

Biological Target (PDB ID)Illustrative Binding Affinity (kcal/mol)Potential Implication
Carbonic Anhydrase II (e.g., 1AZM)-7.5Enzyme Inhibition
PI3Kα (e.g., 4JPS)-8.2Anticancer Activity
Bacterial MurE ligase (e.g., 7B6K)-6.9Antibacterial Activity
Table 3: Example of Predicted Binding Affinities from Molecular Docking.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Contacts, Pi-Stacking)

Beyond predicting the binding pose and affinity, docking analysis provides detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These non-covalent interactions are critical for molecular recognition and binding. For this compound, key interactions would include:

Hydrogen Bonding: The amide group (-CONH-) and the sulfanyl (B85325) group (-SH) can act as hydrogen bond donors and acceptors, forming interactions with polar amino acid residues in the receptor's active site.

Hydrophobic Contacts: The chlorophenyl ring is hydrophobic and can engage in van der Waals interactions with nonpolar residues of the target protein.

Pi-Stacking: The aromatic chlorophenyl ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Visualizing these interactions helps to understand the structural basis of the ligand's affinity and selectivity for its target.

Validation of Docking Results with Experimental Binding Data

Computational predictions from molecular docking must be validated to ensure their reliability. A common validation method involves re-docking a known co-crystallized ligand into its corresponding protein structure. If the docking protocol can accurately reproduce the experimentally determined binding pose (typically with a Root Mean Square Deviation (RMSD) of less than 2.0 Å), the method is considered reliable for docking new ligands into the same target. When experimental binding data, such as IC50 or Ki values, are available for a series of related compounds, a correlation between the calculated docking scores and the experimental affinities can further validate the predictive power of the docking model.

Advanced Research Applications and Future Perspectives on N 3 Chlorophenyl 2 Sulfanylacetamide

Rational Design and Synthesis of Next-Generation Analogues for Enhanced Biological Efficacy

The rational design of next-generation analogues of a lead compound like N-(3-chlorophenyl)-2-sulfanylacetamide is a cornerstone of modern medicinal chemistry. This process typically begins with an established biological activity and aims to improve properties such as potency, selectivity, and pharmacokinetic profile. The core principle involves making targeted chemical modifications based on an understanding of the compound's structure-activity relationship (SAR).

Key strategies that would be hypothetically applied to this compound include:

Scaffold Hopping and Isosteric Replacement: Modifying the central acetamide (B32628) or phenyl rings to explore new chemical space while retaining key binding interactions. For instance, replacing the phenyl ring with other aromatic or heteroaromatic systems could modulate activity or metabolic stability.

Substitution Analysis: Altering the position or nature of the chloro-substituent on the phenyl ring (e.g., moving it to the 2- or 4-position, or replacing it with other halogens or electron-withdrawing/donating groups) to probe its role in target binding.

Modification of the Sulfanyl (B85325) Group: Derivatizing the sulfanyl (-SH) group to improve stability, alter solubility, or introduce new interaction points. This could involve creating thioethers, disulfides, or other sulfur-containing functional groups.

The synthesis of these new analogues would follow established organic chemistry protocols, likely starting from 3-chloroaniline (B41212) and employing various reagents to build the desired sulfanylacetamide sidechain. Each new compound would then be subjected to rigorous biological screening to determine if the designed modifications resulted in enhanced efficacy.

Table 1: Hypothetical Analogues of this compound and Design Rationale

Analogue IDProposed ModificationRationale for Design
NCS-A01Substitution of 3-chloro with 4-fluoroTo investigate the impact of halogen position and electronegativity on activity.
NCS-A02Replacement of phenyl ring with a pyridine (B92270) ringTo introduce a hydrogen bond acceptor and alter solubility and ADME properties.
NCS-A03Methylation of the sulfanyl group (thioether)To increase metabolic stability and explore the necessity of the free thiol.
NCS-A04Introduction of a hydroxyl group on the phenyl ringTo add a potential hydrogen bonding site and improve aqueous solubility.

Application as Research Probes for Elucidating Complex Biological Pathways

Chemical probes are powerful tools for dissecting complex biological systems. A well-characterized molecule like this compound could theoretically be developed into a research probe to identify its molecular target(s) and elucidate its mechanism of action.

To be utilized as a probe, the parent molecule would be modified to incorporate a reporter tag or a reactive group without significantly diminishing its biological activity. Common modifications include:

Affinity-Based Probes: Attaching a "handle" such as biotin (B1667282) or a fluorescent dye (e.g., fluorescein, rhodamine) to a non-critical position on the molecule. This allows for the visualization of the molecule in cells or the isolation of its binding partners (target proteins) through techniques like affinity purification followed by mass spectrometry.

Photo-Affinity Labeling Probes: Incorporating a photo-reactive group (e.g., a diazirine or benzophenone). Upon UV irradiation, this group forms a covalent bond with the target protein, enabling its permanent labeling and subsequent identification.

Once a suitable probe is synthesized, it can be used in cellular or in vitro experiments to answer fundamental biological questions, such as identifying the specific protein(s) it interacts with, mapping its subcellular localization, and understanding its effect on downstream signaling events. Currently, there is no published research detailing the development or application of this compound as such a research probe.

Integration of Multi-omics Data with Mechanistic Insights

Multi-omics approaches integrate data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic understanding of a biological system's response to a chemical perturbation. mdpi.comnih.govepfl.ch If this compound were subjected to such an analysis, researchers could gain deep insights into its mechanism of action.

A hypothetical multi-omics workflow would involve:

Treating a relevant biological system (e.g., a specific cell line) with the compound.

Harvesting samples at different time points.

Analyzing the samples using high-throughput techniques to measure changes in mRNA levels (transcriptomics), protein abundance (proteomics), and metabolite concentrations (metabolomics).

Integrating these datasets using bioinformatics tools to identify correlated changes and map them onto biological pathways. nih.govsemanticscholar.org

This integrated analysis could reveal, for example, that the compound leads to the upregulation of specific genes (transcriptomics), a corresponding increase in certain protein levels (proteomics), and the accumulation or depletion of related metabolites (metabolomics). mdpi.com Such a dataset would provide a comprehensive signature of the compound's cellular effects, pointing towards its primary target and downstream consequences, and potentially uncovering novel mechanisms or off-target effects. mdpi.com No multi-omics studies specifically investigating the effects of this compound have been published.

Future Directions in Chemical Biology and Drug Discovery Research

The future research trajectory for a compound like this compound would depend on the discovery of a validated biological activity. Assuming a promising initial finding, several avenues in chemical biology and drug discovery would be pursued:

Target Identification and Validation: The highest priority would be to unambiguously identify the molecular target of the compound. Techniques such as thermal shift assays, affinity chromatography, and genetic approaches (e.g., CRISPR/Cas9 screening) would be employed.

Structure-Based Drug Design: Once the target protein is identified and its structure is solved (e.g., via X-ray crystallography or cryo-EM), often in complex with the compound, this information can be used to guide the design of more potent and selective analogues.

Development of Tool Compounds: Synthesizing highly potent and selective analogues, as well as a structurally similar but biologically inactive "negative control," would be crucial. These tool compounds are essential for rigorously validating the biological role of the target in cellular and animal models.

Translational Studies: If the compound targets a pathway implicated in a specific disease, future work would focus on evaluating its efficacy and pharmacological properties in relevant preclinical disease models, which is a critical step in the path toward potential therapeutic development.

The progression along these research paths is contingent on foundational data regarding the compound's biological effects and mechanism of action, which is not yet present in the scientific literature for this compound.

Q & A

Q. What are the standard synthetic routes for N-(3-chlorophenyl)-2-sulfanylacetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-chloroacetamide derivatives can react with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves varying parameters like temperature (60–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst selection (e.g., triethylamine for deprotonation). Yields are monitored via TLC and HPLC, with purification by recrystallization or column chromatography .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions (e.g., chloroaryl protons at δ 7.2–7.5 ppm) .
  • IR : Validate sulfanyl (-SH) and amide (-CONH-) groups via stretches at ~2550 cm⁻¹ (S-H) and 1650–1680 cm⁻¹ (C=O) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and ORTEP-3 for visualization. Key metrics include R-factor (<5%) and bond-length/angle accuracy .

Q. How is X-ray crystallography applied to resolve the compound’s molecular geometry?

Methodological Answer: Crystals are grown via slow evaporation (e.g., ethanol/water). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer. Structure solution employs direct methods in SHELXS, followed by refinement in SHELXL with anisotropic displacement parameters. Hydrogen bonding networks are mapped using Mercury software .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice be analyzed using graph set theory?

Methodological Answer: Graph set analysis (e.g., Etter’s formalism) categorizes hydrogen bonds into motifs like D (onor)A (cceptor) chains or rings. For this compound, identify NH···O=C (amide) and SH···Cl interactions. Software like CrystalExplorer calculates descriptors (e.g., R₂²(8) for cyclic dimers) .

Q. What challenges arise in refining the compound’s crystal structure with SHELXL, and how are they resolved?

Methodological Answer: Challenges include:

  • Disorder : Model split positions (e.g., sulfanyl group rotation) using PART and SUMP instructions.
  • Twinned data : Apply TWIN/BASF commands for detwinning. Validation involves cross-checking R₁ (observed data) vs. wR₂ (all data) and verifying ADPs (e.g., Ueq < 0.05 Ų for non-H atoms) .

Q. How do substituent variations (e.g., chloro vs. fluoro) impact crystallographic packing?

Methodological Answer: Compare isostructural analogs (e.g., 3-chloro vs. 4-fluoro derivatives) via SCXRD. Fluorine’s electronegativity enhances dipole interactions, altering unit cell parameters (e.g., reduced c-axis in fluorinated analogs). Hirshfeld surface analysis quantifies contact contributions (e.g., Cl···H vs. F···H) .

Q. How to resolve contradictions between experimental and computational data on molecular geometry?

Methodological Answer: Discrepancies (e.g., bond lengths differing >0.02 Å from DFT-optimized structures) are addressed by:

  • Validating computational methods (B3LYP/6-311++G** vs. MP2).
  • Checking for crystal packing effects (e.g., steric strain in SCXRD vs. gas-phase DFT).
  • Using QTAIM analysis to assess electron density topology at bond critical points .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize assays : Compare IC₅₀ values under identical conditions (e.g., pH, cell lines).
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating CH₃) with activity trends.
  • Meta-analysis : Use tools like RevMan to pool data, adjusting for publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorophenyl)-2-sulfanylacetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chlorophenyl)-2-sulfanylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.